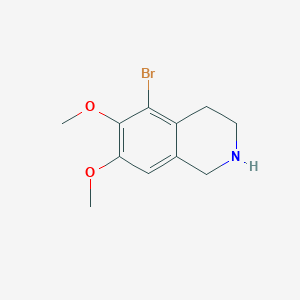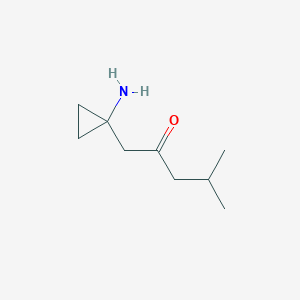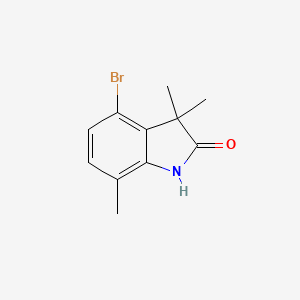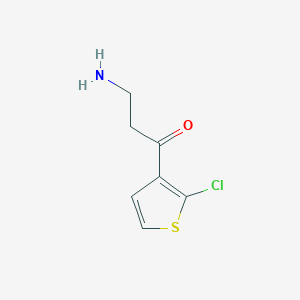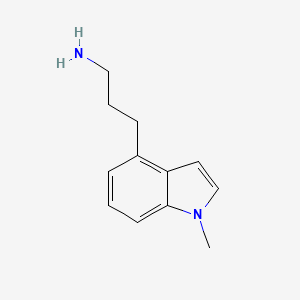
3-(1-Methyl-1H-indol-4-yl)propan-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1-Methyl-1H-indol-4-yl)propan-1-amine is an organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound features an indole ring system substituted with a methyl group at the nitrogen atom and a propan-1-amine chain at the 4-position of the indole ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, where a phenylhydrazine derivative reacts with an aldehyde or ketone under acidic conditions to form the indole ring system. The resulting indole can then be functionalized to introduce the propan-1-amine chain.
-
Fischer Indole Synthesis
Starting Materials: Phenylhydrazine, aldehyde or ketone
Reaction Conditions: Acidic conditions (e.g., methanesulfonic acid), reflux in methanol
Steps: Formation of the indole ring, followed by functionalization to introduce the propan-1-amine chain
-
Functionalization
Starting Materials: Indole derivative, propan-1-amine
Reaction Conditions: Various reagents and catalysts (e.g., palladium-catalyzed coupling reactions)
Steps: Introduction of the propan-1-amine chain at the 4-position of the indole ring
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The Fischer indole synthesis and subsequent functionalization steps are scaled up, and continuous flow reactors may be employed to enhance efficiency and control.
Análisis De Reacciones Químicas
Types of Reactions
3-(1-Methyl-1H-indol-4-yl)propan-1-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Electrophilic substitution reactions can occur at the indole ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride
Substitution: Electrophiles such as halogens, nitro groups, or alkyl groups
Major Products
Oxidation: Formation of oxo derivatives
Reduction: Formation of reduced amine derivatives
Substitution: Formation of substituted indole derivatives
Aplicaciones Científicas De Investigación
3-(1-Methyl-1H-indol-4-yl)propan-1-amine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex indole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of 3-(1-Methyl-1H-indol-4-yl)propan-1-amine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
3-(1H-Indol-3-yl)propan-1-amine: Similar structure but with a different substitution pattern on the indole ring.
1-(1H-Indol-3-yl)propan-2-amine: Another indole derivative with a different amine substitution.
Uniqueness
3-(1-Methyl-1H-indol-4-yl)propan-1-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Propiedades
Fórmula molecular |
C12H16N2 |
|---|---|
Peso molecular |
188.27 g/mol |
Nombre IUPAC |
3-(1-methylindol-4-yl)propan-1-amine |
InChI |
InChI=1S/C12H16N2/c1-14-9-7-11-10(5-3-8-13)4-2-6-12(11)14/h2,4,6-7,9H,3,5,8,13H2,1H3 |
Clave InChI |
TZQPEEMMCZSXCI-UHFFFAOYSA-N |
SMILES canónico |
CN1C=CC2=C(C=CC=C21)CCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


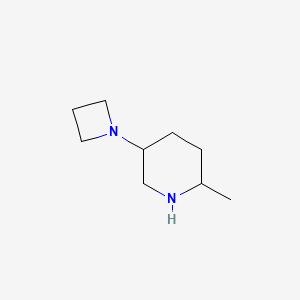

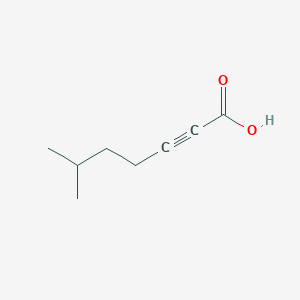
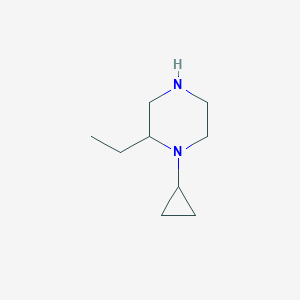
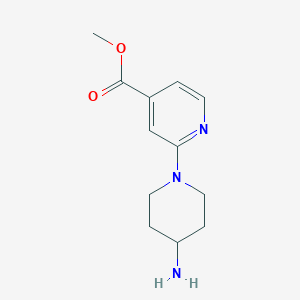
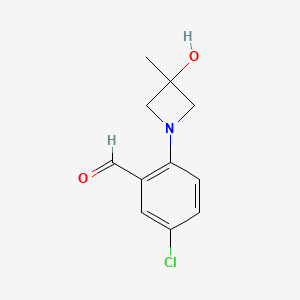
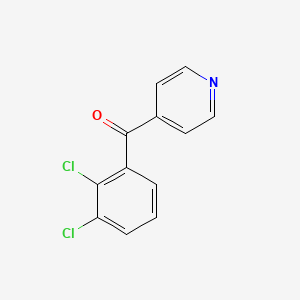
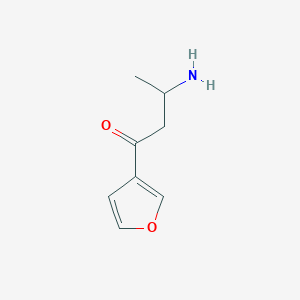
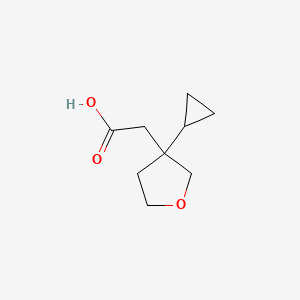
![1-[1-(Aminomethyl)cyclopropyl]-2-methylcyclobutan-1-ol](/img/structure/B13172658.png)
